molecular formula C17H13N3OS2 B2499116 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide CAS No. 391218-05-6

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide

Cat. No. B2499116
CAS RN: 391218-05-6
M. Wt: 339.43
InChI Key: RBLVHNKHBHCGML-UHFFFAOYSA-N
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Description

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .


Molecular Structure Analysis

The molecular structure of “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide” includes a benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties. These moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

Benzothiazole derivatives have been reported with a variety of biological activities . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Physical And Chemical Properties Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Electroluminescence Properties

The compound has been used in the study of electroluminescence properties of benzothiadiazole-based emitters. The compound, being a benzothiadiazole derivative, has shown promising results as green/yellowish green emitters for electroluminescent applications .

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to have antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs .

Anticancer Activity

Thiazole derivatives have also been found to have anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .

Anti-Alzheimer Activity

Research has shown that thiazole derivatives have anti-Alzheimer activity . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive activity . This suggests that the compound could potentially be used in the treatment of hypertension .

Antioxidant Activity

Some thiazole derivatives have been found to have antioxidant activity . This suggests that the compound could potentially be used as an antioxidant .

Photoluminescent Materials

Cyano derivatives of electron-accepting heterocycles, such as the compound , are known as potential components of photoluminescent materials .

Drug Design and Discovery

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. The compound, being a thiazole derivative, has potential applications in the field of drug design and discovery .

Mechanism of Action

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.

Future Directions

Benzothiazole derivatives have enormous biological applications . They are also used as electrophosphorescent emitter in OLEDs . Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . Therefore, the future directions of “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-10-18-12-7-8-13-16(15(12)22-10)23-17(19-13)20-14(21)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLVHNKHBHCGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide

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